molecular formula C11H13N3O B13189452 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13189452
M. Wt: 203.24 g/mol
InChI Key: YJYGLJAHVHJYQZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves the condensation of 4-methyl-1,2,3,6-tetrahydropyridine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h2,6-8H,3-5H2,1H3

InChI Key

YJYGLJAHVHJYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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